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Compound of Interest

Compound Name: SC209 intermediate-2

Cat. No.: B12394616

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analogue of the
natural marine tripeptide hemiasterlin. It functions as a highly effective tubulin polymerization
inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its primary
application in oncology is as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), most
notably in Luveltamab tazevibulin (STRO-002). A key advantage of SC209 is its reduced
susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, making it a promising agent
for overcoming multidrug resistance in cancer therapy. This guide provides a comprehensive
overview of the available technical data on SC209, including its mechanism of action,
cytotoxicity, relevant experimental protocols, and the signaling pathways it modulates.

A Note on "SC209 intermediate-2": Extensive searches of public scientific literature and
chemical databases did not yield any specific information on a compound or precursor
designated "SC209 intermediate-2." This name is likely an internal, non-public designation for
a step in the synthesis of SC209. This guide will therefore focus on the final active compound,
SC209, and its derivatives.

SC209: Core Compound Profile
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Description

Chemical Name

3-Aminophenyl Hemiasterlin

Synonyms

SC209

Compound Type

Synthetic analogue of Hemiasterlin (tripeptide)

Primary Mechanism

Tubulin Polymerization Inhibitor

Binding Site

Vinca domain of tubulin

Primary Application

Cytotoxic payload for Antibody-Drug Conjugates
(ADCs)

Key Derivative

Luveltamab tazevibulin (STRO-002), an anti-
folate receptor alpha (FolRa) ADC

Key Feature

Reduced potential for drug efflux via P-
glycoprotein 1 (P-gp) drug pump compared to
other tubulin-targeting payloads.[1]

Quantitative Data: In Vitro Cytotoxicity of SC209

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory

concentration (IC50) of SC209 as a free molecule in various human cancer cell lines.
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. IC50/EC50 Assay
Cell Line Cancer Type . Reference
(nmoliL) Duration

Igrovl Ovarian Cancer 3.6 120 h [2]

KB Cervical Cancer 3.9 120 h [2]
OVCAR3 Ovarian Cancer 0.2 Not Specified [3]
Ccov3e2 Ovarian Cancer 0.3 Not Specified [3]
OVCARS8 Ovarian Cancer 0.5 Not Specified

Non-Small Cell -
EKVX 11 Not Specified
Lung Cancer

Non-Small Cell -~
NCI-H226 1.1 Not Specified
Lung Cancer

Non-Small Cell »
NCI-H460 0.6 Not Specified
Lung Cancer

Triple-Negative -~
MDA-MB-468 0.4 Not Specified
Breast Cancer

Endometrial -
MFE-296 9.2 Not Specified
Cancer

Mechanism of Action and Signaling Pathways

SC209 exerts its cytotoxic effects by directly interfering with microtubule dynamics. As a tubulin
polymerization inhibitor, it binds to the Vinca domain on (-tubulin, preventing the assembly of
aB-tubulin heterodimers into microtubules. This disruption of the microtubule network has
profound downstream effects on cellular processes, particularly in rapidly dividing cancer cells.

Cell Cycle Arrest

The primary consequence of microtubule disruption is the inability to form a functional mitotic
spindle, which is essential for chromosome segregation during mitosis. This activates the
spindle assembly checkpoint (SAC), leading to a robust arrest of the cell cycle in the G2/M
phase.
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Induction of Apoptosis

Prolonged mitotic arrest induced by SC209 triggers programmed cell death (apoptosis). The
signaling cascade is complex and involves several key pathways:

e Bcl-2 Family Phosphorylation: Microtubule disruption leads to the phosphorylation and
inactivation of anti-apoptotic proteins like Bcl-2, which promotes the release of pro-apoptotic
factors from the mitochondria.

e JNK/c-Jun Pathway Activation: The stress induced by mitotic arrest activates the c-Jun N-
terminal kinase (JNK) signaling pathway, which can promote apoptosis.

o Caspase Activation: The culmination of these signals leads to the activation of the caspase
cascade (including caspase-9 and caspase-3), which executes the apoptotic program by
cleaving key cellular substrates.

e NF-kB Inhibition: Some studies suggest that microtubule-disrupting agents can sensitize
cells to apoptosis by suppressing DNA damage-induced NF-kB DNA-binding activity.

Signaling Pathway Diagram
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SC209 Mechanism of Action Pathway
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Experimental Protocols

This section provides generalized protocols for key experiments used to characterize SC209
and its derivatives. These should be adapted and optimized for specific cell lines and
experimental conditions.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in a
cell-free system. Polymerization increases the turbidity of the solution, which can be measured
spectrophotometrically.

Materials:

» Lyophilized, high-purity (>99%) bovine brain tubulin

e General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgClz, 0.5 mM EGTA)
e GTP solution (10 mM)

e Glycerol

e SC209 stock solution (in DMSO)

o Positive control (e.g., Colchicine, Nocodazole) and vehicle control (DMSO)

e Pre-chilled, 96-well half-area microplates

o Temperature-controlled microplate reader (340 nm absorbance)

Workflow:

Tubulin Polymerization Assay Workflow

Detailed Steps:

o Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix
by reconstituting lyophilized tubulin in General Tubulin Buffer on ice. Add glycerol to the final
desired concentration (e.g., 10%). Keep on ice.
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o Compound Plating: Prepare serial dilutions of SC209, positive control, and vehicle control in
General Tubulin Buffer at 10x the final desired concentration. Pipette 10 uL of each dilution
into the appropriate wells of the 96-well plate.

e Initiation: Just before starting the assay, add GTP to the tubulin polymerization mix to a final
concentration of 1 mM. To initiate polymerization, add 90 pL of this complete, cold tubulin mix
to each well containing the test compounds.

o Data Acquisition: Immediately place the plate in the 37°C microplate reader and begin kinetic
measurements of absorbance at 340 nm every 60 seconds for 60-90 minutes.

o Data Analysis: Plot absorbance versus time. Determine the maximum rate of polymerization
(Vmax) and the final plateau absorbance. Calculate the percentage of inhibition for each
SC209 concentration relative to the vehicle control to determine the 1C50 value.

Cell Viability | Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT
to a purple formazan product.

Materials:

e Cancer cell line of interest

o Complete cell culture medium

e SC209 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in isopropanol)
o 96-well cell culture plates

» Microplate reader (570 nm absorbance)
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Detailed Steps:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of medium. Allow cells to adhere and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old
medium from the cells and add 100 pL of the compound-containing medium to each well.
Include vehicle-only wells as a control.

Incubation: Incubate the plates for the desired exposure time (e.g., 72-120 hours) at 37°C in
a 5% CO: incubator.

MTT Addition: Add 10-20 pL of MTT stock solution to each well and incubate for an additional
2-4 hours at 37°C, allowing formazan crystals to form.

Solubilization: Carefully remove the medium and add 100-150 pL of solubilization solution to
each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the logarithm of the SC209
concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on
their DNA content.

Materials:

Cancer cell line of interest

SC209 stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)
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Propidium lodide (PI) staining solution (containing RNase A)

Flow cytometer

Detailed Steps:

Treatment: Seed cells and treat with various concentrations of SC209 (and a vehicle control)
for a specified time (e.g., 24 hours).

Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension,
discard the supernatant, and wash the cell pellet with cold PBS.

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing,
add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or
overnight).

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room
temperature in the dark.

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data
from at least 10,000 events per sample.

Data Analysis: Use appropriate software to generate DNA content histograms. Quantify the
percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle to determine the
extent of G2/M arrest.

Derivatives and Clinical Applications

The most prominent application of SC209 is as a cytotoxic payload in the ADC Luveltamab
tazevibulin (STRO-002).

Antibody: SP8166, a human IgG1 antibody targeting Folate Receptor Alpha (FolRa).

Linker: A stable, cleavable valine-citrulline linker (part of the SC239 linker-warhead
construct).

Payload: SC209 (3-Aminophenyl Hemiasterlin).
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e Mechanism: STRO-002 binds to FolRa on the surface of cancer cells, is internalized, and
trafficked to the lysosome. There, the linker is cleaved, releasing the active SC209 payload
directly inside the target cell.

» Clinical Status: STRO-002 is in clinical trials for FolRa-expressing malignancies, including
ovarian and endometrial cancers, and has shown encouraging efficacy in heavily pretreated
patient populations.

The development of STRO-002 utilizes a site-specific conjugation technology, resulting in a
homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately 4, which contributes
to its predictable pharmacokinetic profile and favorable therapeutic window.

Conclusion

SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin polymerization inhibitor with significant
potential in oncology, primarily as a payload in next-generation ADCs. Its ability to circumvent
P-gp-mediated resistance addresses a critical challenge in cancer chemotherapy. The clinical
development of its derivative, Luveltamab tazevibulin (STRO-002), highlights the therapeutic
promise of this cytotoxic agent. Further research into novel derivatives and combination
therapies may continue to expand its utility in treating a range of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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